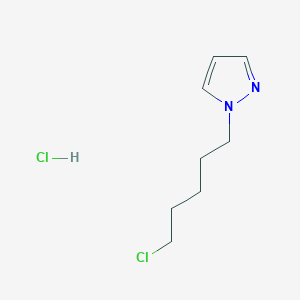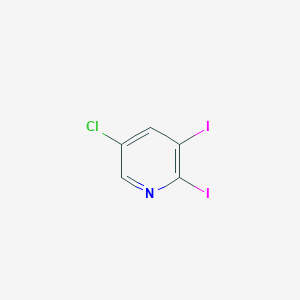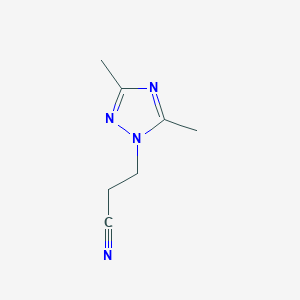
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile
Overview
Description
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a chemical compound with the empirical formula C7H14N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” can be represented by the SMILES stringCc1nc(C)n(CCCN)n1 . The InChI key for this compound is UUJBKYUVARGEOD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a solid substance . Its molecular weight is 154.21 .Scientific Research Applications
1. Anticancer Agents
- Summary of Application : 1,2,4-triazole derivatives, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .
- Results or Outcomes : Compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Plant Growth Regulators
- Summary of Application : Triazole compounds, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile, have been synthesized and evaluated for their plant growth regulatory activity . They have shown potential in promoting root length for mungbean and wheat .
- Methods of Application : The compounds were synthesized and their plant growth regulatory activity was investigated . The effect of these compounds on the level of endogenous hormones in mungbean roots was also studied .
- Results or Outcomes : Compound CGR3, with methoxyacyl on the 3-position of the triazole ring, showed better activity, promoting root length not only for mungbean, but also for wheat . It increased the level of IAA, being 4.9 times greater than that of the control at the 96th hour after treatment .
Future Directions
The future directions for “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” and related compounds could involve further exploration of their potential biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting potential applications in drug development.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLNWJCFRAZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
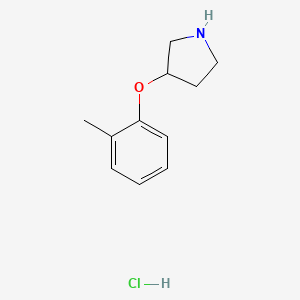
![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)
![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
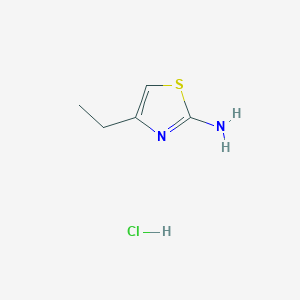
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
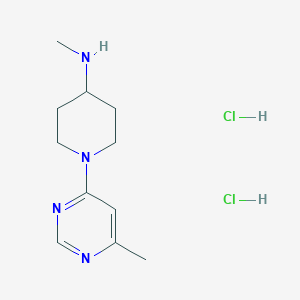
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
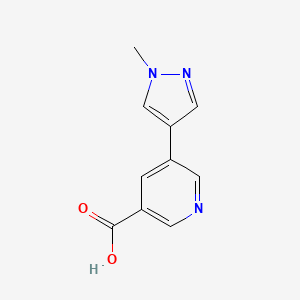
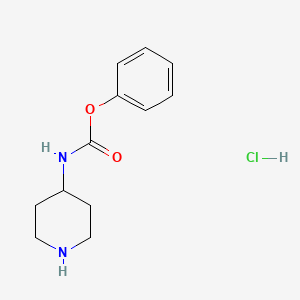
![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)
